molecular formula C14H8N4O6S2 B14633157 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate CAS No. 57153-16-9

5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate

Cat. No.: B14633157
CAS No.: 57153-16-9
M. Wt: 392.4 g/mol
InChI Key: LENCUDCCCFORSC-UHFFFAOYSA-N
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Description

5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is a complex organic compound with significant applications in various fields. It is characterized by the presence of diazonium groups and sulfonate groups, which contribute to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate typically involves the diazotization of aniline derivatives followed by coupling reactions. The process begins with the nitration of aniline to form nitroaniline, which is then reduced to the corresponding amine. This amine undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with a suitable aromatic compound containing a sulfonate group to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and concentration of reagents, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, leading to the formation of azo compounds.

    Reduction Reactions: The diazonium groups can be reduced to form amines.

    Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo dyes.

Common Reagents and Conditions

    Sodium Nitrite and Hydrochloric Acid: Used for diazotization.

    Aromatic Compounds with Sulfonate Groups: Used for coupling reactions.

    Reducing Agents: Such as sodium sulfite, used for reduction reactions.

Major Products Formed

    Azo Dyes: Formed through coupling reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and pigments.

    Biology: Employed as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes for textiles and printing.

Mechanism of Action

The mechanism of action of 5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate involves the formation of azo bonds through coupling reactions. The diazonium groups act as electrophiles, reacting with nucleophilic aromatic compounds to form stable azo compounds. These reactions are facilitated by the presence of sulfonate groups, which enhance the solubility and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Diazonio-2-sulfonatophenylamine
  • 2-Diazonio-4-sulfonatophenylamine
  • 4-Diazonio-2-sulfonatobenzenediazonium

Uniqueness

5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate is unique due to its dual diazonium groups and the presence of sulfonate groups, which confer enhanced stability and solubility. This makes it particularly suitable for applications in dye synthesis and other industrial processes.

Properties

CAS No.

57153-16-9

Molecular Formula

C14H8N4O6S2

Molecular Weight

392.4 g/mol

IUPAC Name

5-diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H

InChI Key

LENCUDCCCFORSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)[O-]

Origin of Product

United States

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